N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

Catalog No.
S1660950
CAS No.
694515-09-8
M.F
C16H16FNO3S
M. Wt
321.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]pro...

CAS Number

694515-09-8

Product Name

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

IUPAC Name

N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide

Molecular Formula

C16H16FNO3S

Molecular Weight

321.4g/mol

InChI

InChI=1S/C16H16FNO3S/c1-12-2-8-15(9-3-12)22(20,21)11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

FFOGSNBVDUXFAY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)F

Scientific research specifically focused on N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is currently scarce. No conclusive evidence suggests its application in published scientific studies.

Further Exploration

While targeted research on this specific molecule is absent, there are potential avenues for exploration:

  • Chemical Database Search: Resources like PubChem () can provide information on similar compounds and their properties, which might offer clues for N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide's potential applications.
  • Patent Literature Review: Patent databases might reveal inventions or applications where this compound plays a role.

Importance of Negative Results

The absence of current research does not necessarily negate the potential value of N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. Further investigation might uncover interesting properties or applications.

Future Research Directions:

  • Studying the synthesis and characterization of N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide could be a starting point.
  • Investigating its physical and chemical properties, such as solubility, stability, and reactivity, could provide insights into potential applications.
  • In-vitro and in-vivo studies could be conducted to assess its biological activity and potential therapeutic effects.

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is an organic compound with the molecular formula C15H14FNO3S\text{C}_{15}\text{H}_{14}\text{FNO}_{3}\text{S}. This compound features a fluorophenyl group and a methylphenylsulfonyl group attached to a propanamide backbone, which contributes to its unique chemical properties. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and interactions with various molecular targets.

  • Skin and eye irritation: Some sulfonamides can cause irritation upon contact [].
  • Potential respiratory issues: Inhalation of dust particles might irritate the respiratory tract.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be performed using lithium aluminum hydride, resulting in the formation of amines or alcohols.
  • Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles, such as amines or thiols, in the presence of a catalyst.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols under catalytic conditions.

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has been investigated for its potential biological activities. Its structure suggests that it may act as a biochemical probe to study enzyme interactions. The mechanism of action is believed to involve interactions with specific molecular targets, where the fluorophenyl group can engage with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This could modulate the activity of enzymes or receptors, potentially leading to anti-inflammatory and analgesic effects.

The synthesis of N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide typically involves:

  • Reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride: This reaction occurs in the presence of a base such as triethylamine, forming an intermediate sulfonamide.
  • Coupling with propanoyl chloride: The intermediate is then coupled with propanoyl chloride to yield the final product.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but scaled up using continuous flow reactors and automated systems for efficiency. Purification techniques like recrystallization and chromatography are utilized to obtain high-purity products.

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has various applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Used in research to explore enzyme interactions and mechanisms.
  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry: Employed in developing specialty chemicals and materials.

Several compounds share structural similarities with N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
N-(4-fluorophenyl)-4-methylbenzenesulfonamideDifferent positioning of sulfonamide groupVarying reactivity due to sulfonamide position
N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamideVariation in amino positioningDistinct biological activity profile
N-(3-chloro-4-fluorophenyl)-2-{[(2,5-dimethylphenyl)sulfonyl]amino}propanamideDifferent halogen combinationUnique biological activity profile

Uniqueness

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide stands out due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its unique combination of fluorine and sulfonamide functionalities makes it a valuable compound for further research and potential therapeutic applications.

XLogP3

2.4

Dates

Last modified: 08-15-2023

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